molecular formula C15H18N2O2 B7475564 1-acetyl-N-(cyclopropylmethyl)-2,3-dihydroindole-5-carboxamide

1-acetyl-N-(cyclopropylmethyl)-2,3-dihydroindole-5-carboxamide

Cat. No. B7475564
M. Wt: 258.32 g/mol
InChI Key: UBESQKFYIUXISS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-acetyl-N-(cyclopropylmethyl)-2,3-dihydroindole-5-carboxamide, also known as CP-47,497, is a synthetic cannabinoid that acts as a potent agonist of the cannabinoid receptors CB1 and CB2. CP-47,497 was first synthesized in the mid-1990s by Pfizer as part of a research program aimed at developing new analgesics and anti-inflammatory drugs. Since then, CP-47,497 has been widely studied for its potential medical applications and its use as a research tool in the field of neuroscience.

Mechanism of Action

1-acetyl-N-(cyclopropylmethyl)-2,3-dihydroindole-5-carboxamide acts as a potent agonist of the CB1 and CB2 receptors, which are G protein-coupled receptors that are widely expressed throughout the body. When 1-acetyl-N-(cyclopropylmethyl)-2,3-dihydroindole-5-carboxamide binds to these receptors, it activates a signaling cascade that leads to the modulation of various physiological processes. CB1 receptors are primarily located in the central nervous system and are involved in the regulation of pain perception, mood, and appetite. CB2 receptors are primarily located in the immune system and are involved in the regulation of inflammation and immune response.
Biochemical and Physiological Effects
1-acetyl-N-(cyclopropylmethyl)-2,3-dihydroindole-5-carboxamide has been shown to have a wide range of biochemical and physiological effects, including the modulation of pain perception, appetite, and mood. In preclinical studies, 1-acetyl-N-(cyclopropylmethyl)-2,3-dihydroindole-5-carboxamide has been shown to be a potent analgesic, with efficacy comparable to that of morphine. 1-acetyl-N-(cyclopropylmethyl)-2,3-dihydroindole-5-carboxamide has also been shown to have anti-inflammatory properties and has been studied for its potential use in the treatment of various inflammatory conditions, such as arthritis and inflammatory bowel disease.

Advantages and Limitations for Lab Experiments

1-acetyl-N-(cyclopropylmethyl)-2,3-dihydroindole-5-carboxamide has several advantages as a research tool, including its potency and selectivity for the CB1 and CB2 receptors. However, it also has several limitations, including its potential for abuse and its lack of specificity for the endocannabinoid system. 1-acetyl-N-(cyclopropylmethyl)-2,3-dihydroindole-5-carboxamide has been shown to have off-target effects on other receptors, which can complicate the interpretation of experimental results.

Future Directions

There are several future directions for the study of 1-acetyl-N-(cyclopropylmethyl)-2,3-dihydroindole-5-carboxamide and its potential medical applications. One area of research is the development of novel cannabinoid-based therapies for the treatment of pain and inflammation. Another area of research is the study of the endocannabinoid system and its role in various physiological processes. Finally, there is a need for further research into the potential adverse effects of 1-acetyl-N-(cyclopropylmethyl)-2,3-dihydroindole-5-carboxamide and other synthetic cannabinoids, particularly in the context of their potential for abuse.

Synthesis Methods

1-acetyl-N-(cyclopropylmethyl)-2,3-dihydroindole-5-carboxamide can be synthesized using a multi-step process that involves the reaction of various chemical reagents. The first step involves the condensation of 2-methyl-3-indolylacetic acid with cyclopropylmethylamine to form the intermediate 2-methyl-3-cyclopropylmethylindole-5-carboxylic acid. This intermediate is then acetylated using acetic anhydride to form the final product, 1-acetyl-N-(cyclopropylmethyl)-2,3-dihydroindole-5-carboxamide.

Scientific Research Applications

1-acetyl-N-(cyclopropylmethyl)-2,3-dihydroindole-5-carboxamide has been widely used as a research tool in the field of neuroscience, particularly in the study of the endocannabinoid system. The endocannabinoid system is a complex network of receptors, enzymes, and endogenous ligands that play a critical role in regulating various physiological processes, including pain perception, appetite, and mood. 1-acetyl-N-(cyclopropylmethyl)-2,3-dihydroindole-5-carboxamide has been shown to be a potent agonist of the CB1 and CB2 receptors, which are the primary receptors of the endocannabinoid system.

properties

IUPAC Name

1-acetyl-N-(cyclopropylmethyl)-2,3-dihydroindole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N2O2/c1-10(18)17-7-6-12-8-13(4-5-14(12)17)15(19)16-9-11-2-3-11/h4-5,8,11H,2-3,6-7,9H2,1H3,(H,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBESQKFYIUXISS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCC2=C1C=CC(=C2)C(=O)NCC3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-acetyl-N-(cyclopropylmethyl)-2,3-dihydroindole-5-carboxamide

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